molecular formula C19H22N6O B12169877 (5-Furan-2-ylmethyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-(4,6,7-trimethyl-quinazolin-2-yl)-amine

(5-Furan-2-ylmethyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-(4,6,7-trimethyl-quinazolin-2-yl)-amine

Cat. No.: B12169877
M. Wt: 350.4 g/mol
InChI Key: CCMQAKZYXNKXML-UHFFFAOYSA-N
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Description

(5-Furan-2-ylmethyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-(4,6,7-trimethyl-quinazolin-2-yl)-amine is a complex organic compound that features a unique combination of furan, triazine, and quinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Furan-2-ylmethyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-(4,6,7-trimethyl-quinazolin-2-yl)-amine typically involves multi-step organic reactions. The process begins with the preparation of the furan, triazine, and quinazoline precursors, which are then coupled under specific conditions to form the final compound. Common synthetic routes include:

    Furan Synthesis: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Triazine Synthesis: The triazine ring is often formed through the cyclocondensation of amidines with nitriles.

    Quinazoline Synthesis: Quinazoline derivatives can be synthesized through the condensation of anthranilic acid with formamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5-Furan-2-ylmethyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-(4,6,7-trimethyl-quinazolin-2-yl)-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazine ring can be reduced to form dihydrotriazines.

    Substitution: The quinazoline ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include furanones, dihydrotriazines, and substituted quinazolines, which can be further utilized in various applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (5-Furan-2-ylmethyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-(4,6,7-trimethyl-quinazolin-2-yl)-amine is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5-Furan-2-ylmethyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-(4,6,7-trimethyl-quinazolin-2-yl)-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    (5-Furan-2-ylmethyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-(4,6,7-trimethyl-quinazolin-2-yl)-amine: This compound is unique due to the combination of furan, triazine, and quinazoline moieties.

    (5-Furan-2-ylmethyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-(4,6,7-dimethyl-quinazolin-2-yl)-amine: A similar compound with one less methyl group on the quinazoline ring.

    (5-Furan-2-ylmethyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-(4,6,7-trimethyl-quinazolin-2-yl)-methanol: A similar compound with a hydroxyl group instead of an amine group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H22N6O

Molecular Weight

350.4 g/mol

IUPAC Name

N-[3-(furan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,6,7-trimethylquinazolin-2-amine

InChI

InChI=1S/C19H22N6O/c1-12-7-16-14(3)22-19(23-17(16)8-13(12)2)24-18-20-10-25(11-21-18)9-15-5-4-6-26-15/h4-8H,9-11H2,1-3H3,(H2,20,21,22,23,24)

InChI Key

CCMQAKZYXNKXML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)NC3=NCN(CN3)CC4=CC=CO4)C

Origin of Product

United States

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